

Application Notes & Protocols for Non-Invasive Ethyl Glucuronide (EtG) Detection

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Compound of Interest

Compound Name: Ethyl glucuronide

Cat. No.: B018578

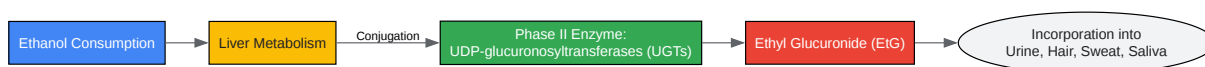
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Introduction

Ethyl glucuronide (EtG) is a direct, non-oxidative metabolite of ethanol, formed in the liver through a process called glucuronidation.[1][2] Its presence in biological samples is a definitive indicator of recent alcohol consumption.[3] Unlike ethanol itself, which is eliminated from the body within hours, EtG has a significantly longer detection window, making it an invaluable biomarker for monitoring alcohol abstinence and assessing intake patterns.[4][5][6] Non-invasive sampling techniques, such as the analysis of urine, hair, sweat, and saliva, offer significant advantages over traditional blood draws, including ease of collection, reduced discomfort for the subject, and suitability for various monitoring scenarios.[7] This document provides detailed application notes and experimental protocols for the detection of EtG using these non-invasive methods.

Ethanol Metabolism to Ethyl Glucuronide

Ethanol is primarily metabolized in the liver. A small fraction (0.2-0.6%) undergoes a non-oxidative pathway where it is conjugated with glucuronic acid by the enzyme UDP-glucuronosyltransferase (UGT), forming **ethyl glucuronide (EtG)**. [1] This stable, water-soluble metabolite is then excreted from the body and can be incorporated into various biological matrices.



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Caption: Metabolic pathway of ethanol to **ethyl glucuronide (EtG)**.

Urine Analysis

Urine is the most common non-invasive matrix for EtG testing due to its simple collection and relatively long detection window for recent alcohol use.[4] EtG testing in urine is highly sensitive and can detect alcohol consumption up to 80 hours after ingestion, depending on the amount consumed.[4][5]

Quantitative Data: Urine EtG

Parameter	Value	Source(s)
Detection Window	Up to 80 hours (3-5 days)	[4][5][7]
Common Cut-off (Screening)	100 ng/mL	[6]
Common Cut-off (Confirmation)	500 ng/mL (Minimizes false positives)	[5]
Reported Concentrations	Can exceed 100,000 ng/mL in chronic use	[3]
Notes	A 100 ng/mL cutoff detects heavy drinking for up to 5 days and any drinking in the last 2 days.[8] A 500 ng/mL cutoff is more indicative of heavy drinking within the previous day.[8] Incidental exposure from products like hand sanitizer may produce results >100 ng/mL.[6]	

Experimental Protocol: Urine EtG Analysis by LC-MS/MS ("Dilute-and-Shoot")

This protocol is based on a common high-throughput method for quantifying EtG in urine.[\[9\]](#)[\[10\]](#)

1. Sample Collection:

- Collect a midstream urine sample in a sterile container.[\[11\]](#)
- Ensure the specimen temperature is within the normal range (32-38°C or 90-100°F) if required for compliance testing.[\[12\]](#)
- Samples can be stored at room temperature for over 4 days, but refrigeration or freezing is recommended for longer-term storage.[\[3\]](#)

2. Reagents and Materials:

- EtG and EtG-d5 (internal standard) certified reference materials.
- Methanol (HPLC grade).
- Formic acid (0.1%).
- Deionized water.
- Microcentrifuge tubes.
- Pipettes and tips.
- Vortex mixer and centrifuge.
- LC-MS/MS system with an appropriate column (e.g., Raptor EtG/EtS or equivalent).[\[9\]](#)

3. Sample Preparation:

- Prepare a working internal standard solution (e.g., 100 ng/mL EtG-d5 in 0.1% formic acid in water).[\[9\]](#)

- Aliquot 50 μ L of the urine sample into a microcentrifuge tube.[9]
- Add 950 μ L of the working internal standard solution to the urine sample.[9]
- Vortex the sample at 3,500 rpm for 10 seconds to ensure thorough mixing.[9]
- Centrifuge the sample at 3,000 rpm for 5 minutes at 10°C to pellet any precipitates.[9]
- Transfer the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Analysis:

- Column: Raptor EtG/EtS column (or equivalent designed for polar analytes).[9]
- Mobile Phase: Isocratic or gradient elution using ammonium formate buffer and acetonitrile/methanol with formic acid is common.[13][14]
- Ionization Mode: Negative Electrospray Ionization (ESI-).[13]
- Detection: Multiple Reaction Monitoring (MRM).
 - EtG transitions: m/z 221.1 \rightarrow 75.0 and 221.1 \rightarrow 85.0.[14]
 - EtG-d5 transitions: m/z 226.0 \rightarrow 75.0 and 226.0 \rightarrow 85.0.[14]
- Quantification: Create a calibration curve using fortified urine matrix standards (e.g., 50-5000 ng/mL).[10] Calculate the EtG concentration in unknown samples by comparing the analyte/internal standard peak area ratio to the calibration curve.



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Caption: Experimental workflow for urine EtG analysis.

Hair Analysis

Hair analysis provides a long-term history of alcohol consumption, with a detection window of months.^{[1][4]} EtG is incorporated into the hair primarily from sweat and sebum.^{[1][15]} A standard 3 cm proximal segment of scalp hair reflects alcohol consumption over the approximate 3 months prior to sampling.^[1]

Quantitative Data: Hair EtG (hEtG)

Parameter	Value	Source(s)
Detection Window	Up to 90 days or more (for a 3 cm segment)	^{[4][5]}
Cut-off (Abstinence)	< 5-7 pg/mg	^{[1][16]}
Cut-off (Social/Repeated Use)	> 7 pg/mg to < 30 pg/mg	^{[1][16]}
Cut-off (Chronic Excessive Use)	≥ 30 pg/mg	^{[1][17][18]}
Reported Concentrations	8 to 261 pg/mg in one study of patients with a history of alcohol abuse	^[18]
Notes	Results can be affected by hair treatments like bleaching or dyeing, which may reduce EtG concentrations. ^[15] Body hair can be used but provides a more approximate timeframe. ^[15]	

Experimental Protocol: Hair EtG Analysis by LC-MS/MS

This protocol is a synthesis of methods described for accredited laboratory analysis.^{[14][19][20]}

1. Sample Collection:

- Collect a strand of hair about the thickness of a pencil from the posterior vertex of the scalp.^[1]

- Cut the hair as close to the scalp as possible.
- Analyze the proximal 3 cm segment, which corresponds to approximately 3 months of growth.[\[1\]](#)

2. Reagents and Materials:

- Scissors.
- Deionized water and organic solvents (e.g., methanol, acetone) for washing.
- Grinder or pulverizer.
- EtG and EtG-d5 standards.
- Solid Phase Extraction (SPE) cartridges for cleanup.[\[19\]](#)
- LC-MS/MS system.

3. Sample Preparation:

- Washing: Wash the hair sample sequentially with solvents (e.g., water, acetone, or methanol) to remove external contaminants. Dry the hair completely.
- Pulverization: Cut the hair into small pieces and pulverize it using a ball mill or grinder to increase the surface area for extraction.[\[20\]](#)
- Extraction:
 - Weigh a precise amount of pulverized hair (e.g., 20-50 mg).
 - Add an extraction solvent (typically ultrapure water) along with the internal standard (EtG-d5).
 - Incubate in an ultrasonic bath or overnight at room temperature to extract the EtG.
- Cleanup:
 - Centrifuge the extract and collect the supernatant.

- Perform a Solid Phase Extraction (SPE) to purify the sample and remove matrix interferences.[19]
- Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

4. LC-MS/MS Analysis:

- The analytical instrumentation and parameters are similar to those used for urine analysis, though often optimized for the lower concentrations found in hair.
- Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used to retain the polar EtG compound.[19]
- Quantification: Create a calibration curve using standards prepared in a matrix from EtG-free hair. The limit of quantification is typically around 5 pg/mg.[14]



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Caption: Experimental workflow for hair EtG analysis.

Sweat Analysis

Sweat analysis is a non-invasive method for continuous monitoring of alcohol consumption. EtG is excreted into sweat, where it can be collected over several days using a wearable patch. This method is particularly useful for monitoring abstinence in treatment programs.[21][22]

Quantitative Data: Sweat EtG

Parameter	Value	Source(s)
Detection Window	Continuous over the period the patch is worn (typically up to 7 days)	[21]
Reported Concentrations	1.7 to 103.0 µg/L (or ng/mL) for alcohol consumption ranging from 38.0 to 154.6 g of pure ethanol	[21] [22] [23]
Limit of Detection (LOD)	As low as 0.1 µg/L demonstrated by some biosensors	[23]
Notes	The volume of sweat can be estimated by measuring sodium on the patch to allow for concentration calculation. [21] [22] Wearable biosensors for real-time EtG detection in sweat are under development. [24] [25]	

Experimental Protocol: Sweat EtG Analysis via Patch

This protocol is based on the methodology used for the PharmChek® sweat patch.[\[21\]](#)[\[23\]](#)

1. Sample Collection:

- Clean the subject's skin (e.g., upper arm) with an alcohol-free wipe.
- Apply the sweat patch according to the manufacturer's instructions.
- The patch is worn for a continuous period (e.g., up to 7 days).
- After the collection period, remove the patch and send it to the laboratory for analysis.

2. Reagents and Materials:

- Sweat patch (e.g., PharmChek®).
- Deionized water for extraction.
- Internal standard (EtG-d5).
- SPE cartridges.
- Instrumentation for analysis (GC-MS or LC-MS/MS).

3. Sample Preparation (Extraction from Patch):

- Open the patch and remove the absorbent pad.
- Place the pad in a tube and add a specific volume of extraction solvent (e.g., water) containing the internal standard.[\[21\]](#)
- Agitate (e.g., vortex or sonicate) to extract EtG and other components from the pad.
- Centrifuge and collect the aqueous extract.
- Cleanup: Purify the extract using Solid Phase Extraction (SPE) to remove interferences.[\[21\]](#)
- Evaporate and reconstitute the sample for analysis.

4. Analysis:

- The purified extract can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with negative chemical ionization or by LC-MS/MS.[\[21\]](#) The LC-MS/MS method would be similar to that for urine but adapted for the sweat matrix.
- Correction Factor (Optional but Recommended): The amount of sodium on the patch can be determined by capillary electrophoresis to estimate the total sweat volume collected, allowing for a more accurate calculation of EtG concentration in sweat.[\[21\]](#)[\[22\]](#)



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Caption: Experimental workflow for sweat patch EtG analysis.

Saliva (Oral Fluid) Analysis

Saliva testing is an easy-to-administer method for detecting very recent alcohol use.[4] While the detection window for EtG in saliva is shorter than in urine, it offers a simple and directly observable collection process.[4][26]

Quantitative Data: Saliva EtG

Parameter	Value	Source(s)
Detection Window	Approximately 12–24 hours; one study found a median of 11.5 hours	[4][26]
Reported Concentrations	Generally <1% of blood concentrations. A study reported a max concentration of 0.032 mg/L (32 ng/mL) after a high dose of ethanol.	[26]
Limit of Quantification (LOQ)	0.0044 mg/L (4.4 ng/mL) in one UPLC-MS/MS method	[26]
Notes	The short detection window limits its utility compared to urine but provides a good indication of very recent use. [26] Rapid screening tests are available.[27]	

Experimental Protocol: Saliva EtG Analysis by LC-MS/MS

1. Sample Collection:

- The subject should not eat, drink, or smoke for at least 15 minutes prior to collection.[\[16\]](#)
- Collect oral fluid using a specialized collection device (e.g., a swab with a buffer solution) according to the manufacturer's instructions. These devices often contain a buffer to stabilize the sample.
- Ensure the device's volume adequacy indicator shows a sufficient sample has been collected.

2. Reagents and Materials:

- Oral fluid collection device.
- Internal standard (EtG-d5).
- LC-MS/MS system.

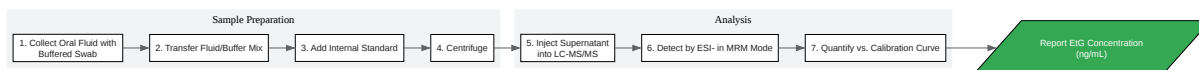
3. Sample Preparation:

- Preparation is often minimal and may involve simply transferring the oral fluid/buffer mixture from the collection device.
- Add the internal standard.
- Centrifuge the sample to remove any particulate matter.
- Transfer the supernatant to an autosampler vial.

4. LC-MS/MS Analysis:

- The analytical method is similar to that for urine, using UPLC-MS/MS for sensitive detection.[\[26\]](#)

- Ionization and Detection: ESI- in MRM mode.
- Quantification: A calibration curve is prepared using the same buffer solution present in the collection device to mimic the sample matrix.



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Caption: Experimental workflow for saliva EtG analysis.

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